molecular formula C10H17NO3 B13628107 Ethyl 2-oxo-3-(piperidin-2-yl)propanoate

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate

Cat. No.: B13628107
M. Wt: 199.25 g/mol
InChI Key: OBERHLPGSGOXOX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate is an organic compound that belongs to the class of esters It features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-3-(piperidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Solvent recovery and recycling are also employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(piperidin-2-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
  • Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate

Uniqueness

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, solubility, and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 2-oxo-3-piperidin-2-ylpropanoate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)7-8-5-3-4-6-11-8/h8,11H,2-7H2,1H3

InChI Key

OBERHLPGSGOXOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1CCCCN1

Origin of Product

United States

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